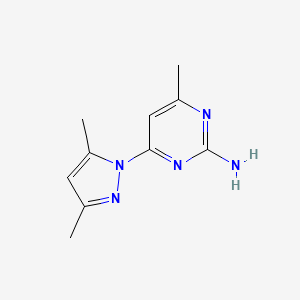
N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide" is not directly mentioned in the provided papers. However, the papers do discuss related pyridine derivatives and their chemical properties, which can provide insights into the analysis of similar compounds. Pyridine derivatives are known for their diverse applications, including their use in drug development and material science due to their unique chemical properties and structural versatility .
Synthesis Analysis
The synthesis of pyridine derivatives can vary based on the desired substitution pattern on the pyridine ring. For instance, the synthesis of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides involves characterizing the compounds using various spectroscopic techniques and X-ray crystallography . Similarly, the synthesis of polyamides containing a pyridyl moiety involves a direct polycondensation reaction, which could be analogous to the synthesis of "N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide" .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often elucidated using X-ray diffraction, as well as computational methods like density functional theory (DFT) . These techniques help in understanding the conformation and electronic properties of the molecules, which are crucial for predicting their reactivity and interactions with biological targets.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can be inferred from the studies of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the solubility of polyamides containing pyridyl moieties in polar solvents suggests that "N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide" may also exhibit good solubility in similar solvents . The presence of iodine in the compound could also affect its density and reactivity, particularly in halogen bonding interactions .
Aplicaciones Científicas De Investigación
Biological Effects of Pyridine Derivatives
Pyridine derivatives, such as those mentioned, have been studied for their biological effects, which vary qualitatively and quantitatively. These effects are influenced by the compound's structure and usage, with considerable advancements made in understanding their biological consequences over the years. The study by Kennedy (2001) reviews the toxicology and biological responses of various pyridine derivatives, highlighting their commercial importance and expanding knowledge base (Kennedy, 2001).
Regioselectivity in Pyridine Bromination
The study on the regioselectivity of bromination in unsymmetrical dimethylpyridines by Thapa et al. (2014) provides insights into the chemical behavior of pyridine derivatives during reactions. The findings reveal that nitrogen in the ring is deactivating inductively, affecting the bromination process and product characterization, which is crucial for understanding the reactivity and applications of such compounds (Thapa et al., 2014).
Chemistry and Properties of Pyridine-Based Compounds
Boča et al. (2011) provide a comprehensive review of the chemistry and properties of pyridine-based compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine. The review highlights their preparation, properties, and complex compounds, underscoring the significant potential these compounds hold in various applications, including spectroscopy, magnetic properties, and biological activity (Boča et al., 2011).
Hybrid Catalysts in Synthesis
The application of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, as reviewed by Parmar et al. (2023), demonstrates the importance of pyridine derivatives in medicinal chemistry. The review covers synthetic pathways employing diverse catalysts, highlighting the role of pyridine derivatives as key precursors in developing pharmacologically relevant compounds (Parmar et al., 2023).
Antitubercular Activity
The modification of pyridine derivatives to evaluate their antitubercular activity, as discussed by Asif (2014), illustrates the therapeutic potential of these compounds. The study shows significant activity against various Mycobacterium species, providing a basis for the design of new anti-TB compounds (Asif, 2014).
Propiedades
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O/c1-7-8(12)5-6-9(13-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPJFPZGLUXQGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C(C)(C)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356819 |
Source


|
| Record name | N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | |
CAS RN |
676588-16-2 |
Source


|
| Record name | N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

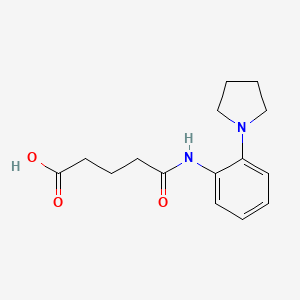
![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)

![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)
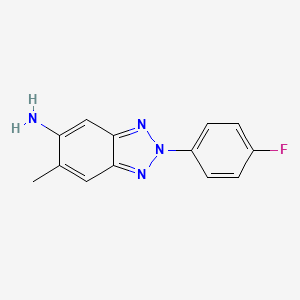
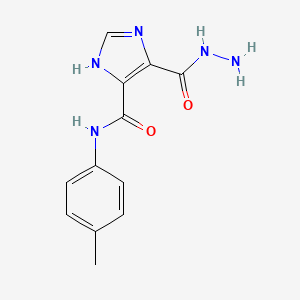

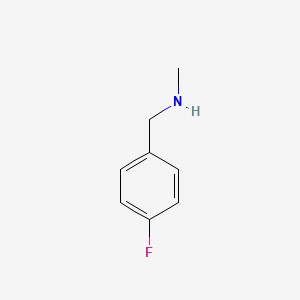
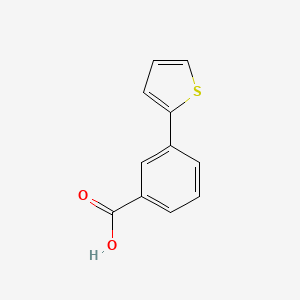
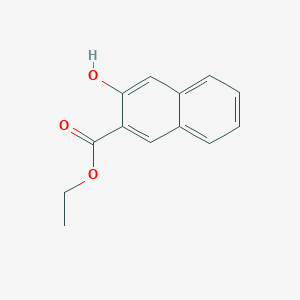
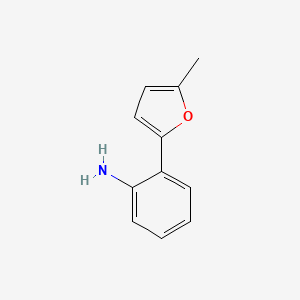
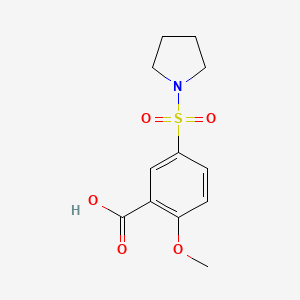
![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1299112.png)
